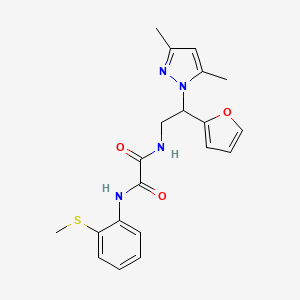

![molecular formula C19H18N2O4 B2516651 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034595-06-5](/img/structure/B2516651.png)

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly discussed in the provided papers, similar compounds with benzamide and indole moieties have been synthesized and evaluated for their biological activities, such as cytotoxic effects on cancer cell lines and as inhibitors of enzymes like stearoyl-CoA desaturase-1 (SCD-1) .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of an amine with a carboxylic acid or its derivatives using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . For the indole-based compounds, the synthesis may involve the protection of hydroxy groups, functionalization at specific positions on the indole ring, and subsequent deprotection and conversion to the desired amide .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . In some cases, single-crystal X-ray crystallography can provide detailed structural information . The presence of the indole and benzodioxole moieties in the compound suggests potential for interesting electronic and steric interactions that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide functionality. For instance, the ferrocenylmethyl benzene-carboxamide derivatives have shown cytotoxic effects, which could be due to their ability to interact with biological molecules . The indole moiety is also known for its reactivity, particularly at the 3-position, which is often exploited in synthetic chemistry to introduce various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydroxy groups and the amide bond can contribute to hydrogen bonding, impacting solubility and stability . The lipophilicity of the molecule can be affected by the presence of the indole and benzodioxole rings, which may influence its ability to cross biological membranes and its overall pharmacokinetic profile .

科学的研究の応用

Antiviral Activity

- Synthesis and Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives related to the structure of interest, studying their antiviral activity against influenza A and other viruses. The findings revealed limited antiviral activity for most compounds, except for two that showed micromolar activities against human hepatoma cells with increased sensitivity to hepatitis C virus (Ivashchenko et al., 2014).

Biological Evaluation for Anti-inflammatory Properties

- Structural Optimization and Biological Evaluation : A study by Karg et al. (2009) focused on optimizing structures similar to the compound for inhibiting 5-lipoxygenase, an enzyme involved in inflammation. One of the synthesized compounds showed high potency against 5-lipoxygenase and effectiveness in reducing leukotriene B4 production, indicating potential as an anti-inflammatory therapeutic (Karg et al., 2009).

Neuropharmacology

- D2-like Binding Affinity and Synthesis : Research by Pinna et al. (1998) involved synthesizing derivatives that have a structure related to the compound , assessing their affinity for dopamine D2-like receptors. This study contributes to understanding the neuropharmacological potential of such compounds (Pinna et al., 1998).

Neurotrophic Activation

- Gram-scale Synthesis for Neurotrophic Activation : Setterholm et al. (2015) reported the synthesis of a compound structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, which is a potent activator of the TrkB receptor in neurons, highlighting its potential therapeutic applications for neurological conditions (Setterholm et al., 2015).

Toxicological Evaluation

- Toxicological Evaluation of Structurally Related Compounds : Karanewsky et al. (2016) conducted a toxicological evaluation of compounds structurally similar to the compound of interest, assessing their safety for use in food and beverage applications. This study is crucial for understanding the safety profile of such compounds (Karanewsky et al., 2016).

将来の方向性

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-9,16,22H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSYCUBDYKEIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)